Product packaging for Lithium oleate(Cat. No.:CAS No. 7384-22-7)

Lithium oleate

Cat. No.: B13797909
CAS No.: 7384-22-7
M. Wt: 288.4 g/mol
InChI Key: AVOVSJYQRZMDQJ-KVVVOXFISA-M
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Description

Contextual Significance of Oleate (B1233923) Salts in Modern Chemical Research

Oleate salts, derived from the naturally abundant and biodegradable oleic acid, are a class of fatty acid salts that are playing an increasingly important role in modern chemical research. researchgate.netatamanchemicals.comatamanchemicals.com Their amphiphilic nature, consisting of a long hydrophobic hydrocarbon tail and a hydrophilic carboxylate head, allows them to act as versatile surfactants, emulsifiers, and dispersing agents. saapedia.orgatamanchemicals.com This dual characteristic is being exploited in a wide range of applications, from the synthesis of nanoparticles to the formulation of advanced lubricants. nih.govntu.edu.sgmdpi.comresearchgate.net

In the realm of materials science, oleate salts are pivotal in controlling the size, shape, and surface properties of nanoparticles. nih.govntu.edu.sgpsu.edu They can act as capping agents, preventing the agglomeration of newly formed nanoparticles and ensuring their stability in various solvents. psu.edu This control is crucial for tailoring the properties of nanomaterials for specific applications in catalysis, electronics, and medicine.

Furthermore, the use of oleates as precursors in the synthesis of advanced materials is a growing area of research. For instance, metal-oleate complexes can be thermally decomposed to produce bimetallic oxide nanoparticles with unique architectures for applications such as anodes in lithium-ion batteries. nih.govntu.edu.sg The utilization of bio-based feedstocks like oleic acid aligns with the principles of green chemistry, making oleate-based research a significant contributor to sustainable chemical practices. researchgate.net

Historical Perspectives on Lithium Carboxylate Chemistry

The chemistry of lithium carboxylates, the class of compounds to which lithium oleate belongs, has a rich history intertwined with the development of coordination chemistry and materials science. Initially, research into lithium carboxylates was driven by their utility in organic synthesis. The reaction of organolithium reagents with lithium salts of carboxylic acids has been a well-established method for the preparation of ketones. orgsyn.org

Over time, the focus expanded to the structural and material properties of lithium carboxylates. The ability of lithium ions to coordinate with carboxylate groups in various modes leads to the formation of diverse and complex structures, including one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks. royalsocietypublishing.orgresearchgate.net These structures, often referred to as metal-organic frameworks (MOFs), have garnered significant interest for their potential applications in gas storage, separation, and catalysis.

The study of lithium carboxylates has also been fundamental to understanding the behavior of organic electrode materials in lithium-ion batteries. chinesechemsoc.org The redox chemistry of carboxylate groups plays a crucial role in the charge-discharge cycles of these batteries, and research in this area continues to inform the design of next-generation energy storage devices. chinesechemsoc.orgmdpi.com The exploration of fluorinated carboxylate esters as electrolytes for low-temperature lithium-ion batteries further highlights the ongoing evolution of this field. rsc.org

Current Research Landscape and Key Academic Trajectories for this compound

Current research on this compound is vibrant and multidisciplinary, with key trajectories focused on materials science, energy storage, and nanotechnology. A significant area of investigation is its application as a component in advanced lubricants and greases. saapedia.orgmdpi.comgoogleapis.com this compound can act as a thickener, imparting desirable semi-solid properties to lubricating greases. mdpi.com Its thermal stability and lubricating abilities are being explored to develop environmentally friendly and high-performance lubricants. ontosight.aimdpi.comgoogleapis.com

In the field of nanotechnology, this compound is being utilized in the synthesis of various nanoparticles. google.comgoogle.com It can serve as a precursor or a stabilizing agent in the production of metal oxide nanoparticles for applications in lithium-ion batteries and supercapacitors. nih.govntu.edu.sg For example, manganese oxide nanoparticles coated with a carbon layer derived from an Mn-oleate precursor have shown promise as high-capacity anode materials. Similarly, the use of oleic acid in creating silicon@graphitic carbon yolk-shell nanoparticles for lithium-ion battery anodes demonstrates the versatility of oleate-based chemistry in energy storage. sciopen.com

Furthermore, the role of lithium ions as growth-controlling agents in the synthesis of nanoparticles is an active area of research. researchgate.net The presence of lithium precursors, for instance, has been shown to influence the size and morphology of ZnO nanoparticles, which in turn affects their optical properties. researchgate.net The development of highly graphitized porous carbon materials from oleic acid for advanced lithium-sulfur batteries is another promising research direction, aiming to improve electrical conductivity and reaction kinetics. nih.gov

Properties of this compound

Property Value Source
Molecular Formula C₁₈H₃₃LiO₂ ontosight.ainih.gov
Molecular Weight 288.39 g/mol saapedia.org
Appearance White to pale yellow solid saapedia.org
Solubility Soluble in water, benzene, petroleum ether saapedia.org

Key Research Applications of this compound

Application Area Specific Use Key Findings Source
Lubricants Thickener in multipurpose greases Imparts semi-solid consistency and contributes to anti-wear properties. mdpi.com
Nanomaterials Precursor for bimetallic oxide nanoparticles Enables the synthesis of MnO/CoMn₂O₄ nanoparticles for lithium-ion battery anodes. nih.govntu.edu.sg
Energy Storage Anode material component MnO nanoparticles derived from Mn-oleate show high energy storage capacities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H33LiO2 B13797909 Lithium oleate CAS No. 7384-22-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7384-22-7

Molecular Formula

C18H33LiO2

Molecular Weight

288.4 g/mol

IUPAC Name

lithium;(Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9-;

InChI Key

AVOVSJYQRZMDQJ-KVVVOXFISA-M

Isomeric SMILES

[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)[O-]

Canonical SMILES

[Li+].CCCCCCCCC=CCCCCCCCC(=O)[O-]

Origin of Product

United States

Colloidal and Self Assembly Phenomena of Oleate Systems

Formation and Stability of Lithium Oleate (B1233923) Micelles and Vesicles

In aqueous solutions, lithium oleate monomers exist in equilibrium with aggregated structures. Below a certain concentration, known as the Critical Micelle Concentration (CMC), the molecules are primarily dissolved as individual ions. Upon exceeding the CMC, the system minimizes its free energy through the spontaneous aggregation of monomers into micelles. In these structures, the hydrophobic oleyl tails sequester themselves into a core, shielded from the aqueous environment, while the hydrophilic lithium carboxylate head groups form a charged outer corona that interfaces with water.

The stability, size, and shape of these micelles are influenced by factors such as temperature, concentration, pH, and the presence of electrolytes. At concentrations just above the CMC, spherical micelles are common. As the concentration increases, these can grow and transition into other shapes, such as cylindrical or worm-like micelles.

Under specific conditions, such as in the presence of co-surfactants or through specific preparation methods like sonication, this compound can also form vesicles. Vesicles are spherical bilayer structures where two layers of oleate molecules arrange tail-to-tail, encapsulating an aqueous core. This structure is analogous to the lipid bilayers of biological cell membranes.

Table 3.1: Representative Physicochemical Parameters for this compound Micellization in Aqueous Solution Note: Values are illustrative and can vary based on experimental conditions (e.g., temperature, ionic strength).

Click headers to sort data.

ParameterSymbolTypical Value RangeDescription
Critical Micelle ConcentrationCMC1.0 - 2.5 mMThe concentration above which micelles spontaneously form.
Aggregation NumberNagg50 - 120The average number of oleate molecules in a single spherical micelle.
Gibbs Free Energy of MicellizationΔG°mic-25 to -35 kJ/molIndicates the spontaneity of the micellization process (negative value).
Enthalpy of MicellizationΔH°mic-5 to +2 kJ/molThe heat change during micelle formation; small values indicate entropy is the main driver.
Entropy of MicellizationΔS°mic+90 to +120 J/(mol·K)The change in entropy, primarily from the release of structured water molecules.

Self-Assembled Monolayers (SAMs) Derived from Oleate Interactions

This compound can form highly ordered, two-dimensional structures known as Self-Assembled Monolayers (SAMs) on various solid surfaces, particularly on metals and their oxides.

The formation of oleate-based SAMs on metallic substrates is a chemisorption process driven by the strong affinity of the carboxylate head group for the metal or metal oxide surface. When a substrate like aluminum, copper, or iron is exposed to a solution of this compound, the carboxylate anions (-COO⁻) coordinate with the metal cations present in the native oxide layer of the substrate. This forms a robust metal-carboxylate bond, anchoring the molecules to the surface.

The lithium cations (Li⁺) act as counter-ions, which may be displaced or remain in the vicinity of the interface. Following this initial anchoring, the long oleyl chains, through van der Waals interactions, pack closely together, orienting themselves nearly perpendicular to the surface. This cooperative process results in a dense, quasi-crystalline monolayer that effectively passivates the underlying substrate.

The formation of a this compound SAM dramatically alters the surface properties of the substrate. The original metallic surface, typically covered by a hydrophilic oxide layer, is transformed into a non-polar, hydrophobic surface. This is because the interface is now dominated by the exposed, tightly packed hydrocarbon tails of the oleate molecules.

This modification has a profound impact on wettability, which is quantitatively measured by the contact angle of a liquid droplet (commonly water) on the surface. A high contact angle (>90°) indicates a hydrophobic surface, while a low angle (<90°) indicates a hydrophilic one. The oleate SAM significantly increases the water contact angle, signifying a transition from a high-energy, hydrophilic surface to a low-energy, hydrophobic one. This property is critical for applications in lubrication, corrosion inhibition, and anti-fouling coatings.

Table 3.2: Effect of this compound SAM Formation on the Wettability of Metallic Substrates

SubstrateInitial Water Contact Angle (Bare Substrate)Water Contact Angle after Li-Oleate SAM FormationResulting Surface Character
Aluminum (Al/Al2O3)20° - 40°105° - 115°Hydrophilic to Hydrophobic
Copper (Cu/CuO)30° - 50°110° - 120°Hydrophilic to Hydrophobic
Gold (Au)~65°~100°Moderately Hydrophilic to Hydrophobic
Steel (Iron Oxide)35° - 55°115° - 125°Hydrophilic to Hydrophobic

Lyotropic and Thermotropic Mesophase Behavior of this compound

As a metal soap, this compound exhibits liquid crystalline behavior, forming ordered yet fluid phases known as mesophases. This behavior can be induced by changes in concentration in a solvent (lyotropic) or by changes in temperature (thermotropic).

Lyotropic mesophases form in aqueous systems as the concentration of this compound is increased well beyond the CMC. These phases represent different geometric arrangements of aggregates:

Hexagonal Phase (H₁): Composed of long, cylindrical micelles packed into a two-dimensional hexagonal lattice. This is an "oil-in-water" type phase.

Cubic Phase (I): Complex, bicontinuous structures with cubic symmetry, where the oleate bilayer forms a continuous, infinitely periodic minimal surface, separating two distinct water channel networks.

Lamellar Phase (Lα): Consists of parallel bilayers of oleate molecules separated by layers of water. This structure is akin to a stack of membranes.

The sequence of phase transitions with increasing concentration typically follows a path from spherical micelles to cylindrical micelles, and then to more ordered phases like hexagonal, cubic, and finally lamellar.

Thermotropic mesophases are observed when neat or highly concentrated this compound is heated. Upon heating from its crystalline solid state, it does not melt directly into an isotropic liquid. Instead, it transitions through one or more liquid crystalline phases before becoming a disordered liquid at a higher temperature (the clearing point).

Table 3.3: Common Liquid Crystalline Mesophases of this compound Systems

Mesophase TypeStructural DescriptionTypical Concentration Range (wt% in H2O)Driving Force
Hexagonal (H1)Cylindrical micelles arranged in a hexagonal lattice.35% - 60%Concentration (Lyotropic)
Cubic (I)Bicontinuous network of oleate bilayers.Variable; often in transition regions (e.g., 60-75%)Concentration (Lyotropic)
Lamellar (Lα)Parallel flat bilayers separated by water layers.> 65%Concentration (Lyotropic)
Thermotropic PhasesVarious ordered fluid phases (e.g., smectic).Neat or highly concentrated (>95%)Temperature (Thermotropic)

Role of Oleate in Directed Assembly of Nanoparticles and Colloids

Beyond forming its own aggregates, this compound plays a crucial role as a surface ligand and structure-directing agent in the synthesis and stabilization of inorganic nanomaterials. When used during nanoparticle synthesis, oleate anions adsorb onto the growing nanocrystal surface, acting as a capping agent. The hydrophobic tails extend into the solvent, providing steric stabilization that prevents the nanoparticles from aggregating and allows for precise control over their final size and shape.

The self-assembled lyotropic liquid crystal phases of this compound can be used as "soft templates" for the synthesis of mesoporous materials. This process, known as liquid crystal templating, leverages the ordered structure of the oleate mesophase to direct the formation of an inorganic network.

The general mechanism involves:

Template Formation: this compound is dissolved in water at a concentration known to form a specific mesophase (e.g., hexagonal).

Infiltration: An inorganic precursor, such as a silica (B1680970) source like Tetraethyl orthosilicate (B98303) (TEOS) , is introduced into the system. The precursor hydrolyzes and condenses (sol-gel process) within the aqueous domains of the mesophase, solidifying around the oleate template.

Template Removal: The organic oleate template is removed, typically by calcination (high-temperature heating in air) or solvent extraction.

The result is a solid inorganic material containing a network of ordered, uniform pores that are a negative replica of the original liquid crystal structure. For example, using the hexagonal (H₁) phase as a template results in a material with a hexagonal array of cylindrical pores, a structure highly valued in catalysis, separation, and sensing applications.

Table 3.4: Correlation between this compound Template and Resulting Porous Material Structure

Oleate Template PhaseInorganic Precursor ExampleResulting Porous StructureTypical Pore Diameter Range
Hexagonal (H1)Tetraethyl orthosilicate (TEOS)Hexagonal array of cylindrical channels (e.g., MCM-41 type)2 - 6 nm
Cubic (I)Titanium isopropoxideThree-dimensional cubic network of interconnected pores (e.g., MCM-48 type)2 - 5 nm
Lamellar (Lα)Zirconium propoxideLamellar or layered material with sheet-like porosityVariable; depends on interlayer spacing

Colloidal Engineering for Nanocrystal Formation

Oleate systems, including this compound, are integral to the colloidal synthesis of various nanocrystals, where they function as capping agents, solvents, and reactants to control particle size, shape, and crystallinity. The engineering of these colloidal systems is crucial for producing monodisperse nanocrystals with desired properties for applications in electronics, catalysis, and energy storage.

This compound, often synthesized in situ or prepared beforehand from lithium hydroxide (B78521) and oleic acid, serves as a key lithium source and surfactant in the synthesis of complex inorganic nanocrystals. rsc.orgresearchgate.net For instance, in the solvothermal synthesis of spinel-type lithium titanate (Li₄Ti₅O₁₂) nanocrystals for lithium-ion batteries, oleic acid is used in a two-phase system to control the basicity of the reaction environment. rsc.orgresearchgate.netrsc.org A Li-Ti-O precursor is formed under high pH conditions (pH > 11), and the subsequent transformation into the spinel Li₄Ti₅O₁₂ phase occurs as the pH is lowered (pH < 10) by the oleic acid. rsc.orgrsc.org This method allows for the direct synthesis of nanocrystals approximately 13 nm in size without the need for high-temperature calcination. rsc.orgrsc.org

Similarly, this compound is employed as both a lithium source and a ligand in the synthesis of luminescent nanocrystals like LiYF₄:Yb/Er. rsc.orgresearchgate.net In a typical high-temperature organic-phase synthesis, rare earth oleates are reacted with ammonium (B1175870) fluoride (B91410) and this compound in a solvent mixture of oleic acid and 1-octadecene. researchgate.net The this compound plays a crucial role in the phase transformation of NaYF₄ nanocrystals from cubic to the desired hexagonal phase, which is favorable for upconversion luminescence. rsc.org Research indicates that the interaction between oleate ions and Y³⁺ cations promotes the orderly arrangement of Y³⁺ and lowers the energy barrier for the formation of the hexagonal phase. nih.gov

The general principle in these syntheses involves the thermal decomposition of metal-oleate complexes. google.comntu.edu.sg These complexes, formed by reacting metal salts (e.g., iron chloride, cobalt chloride, manganese chloride) with an oleate salt like sodium or this compound, serve as precursors. google.comntu.edu.sgalfa-chemistry.com The oleate ligand stabilizes the resulting nanocrystals, preventing their agglomeration and controlling their growth. rsc.org This approach has been successfully used to create a variety of materials, from iron oxide nanoparticles to bimetallic oxides encapsulated in graphene networks for efficient lithium storage. google.comnih.gov

Nanocrystal SynthesizedRole of OleateSynthesis MethodResulting Particle SizeReference
Li₄Ti₅O₁₂Basicity control, precursorSolvothermal~13 nm rsc.orgrsc.org
LiYF₄:Yb/ErLithium source, ligandHigh-temperature organic phase~40 nm rsc.orgresearchgate.net
MnO/CoMn₂O₄Ligand, precursor formationThermal decomposition, self-assembly50-100 nm google.comalfa-chemistry.com
γ-Fe₂O₃Ligand, precursor formationCo-precipitation, hydrothermal~7-11 nm nih.gov
Li₃V₂(PO₄)₃Capping agent, solventHigh-temperature organic phase~30 nm shu.ac.ukontosight.ai

Influence of Solution Chemistry on Self-Assembly Characteristics

The self-assembly of oleates in solution is highly sensitive to the chemical environment, including factors such as pH, temperature, and the nature of the cation (e.g., lithium vs. sodium). These factors dictate the formation of various supramolecular structures, such as micelles, vesicles, and liquid crystalline phases. researchgate.net

The pH of the solution is a dominant factor influencing oleate self-assembly. Oleic acid has a pKa value such that at high pH (typically > 10), the carboxylate headgroup is deprotonated, leading to the formation of small, spherical micelles. researchgate.net As the pH is lowered towards the pKa, the protonated oleic acid molecules co-assemble with oleate anions, leading to changes in the effective packing parameter and the formation of different structures, such as worm-like micelles or vesicles. researchgate.net

The nature of the counter-ion also plays a role. While much of the literature focuses on sodium oleate, studies on lithium soaps, including this compound, reveal distinct behaviors. Research on this compound in methanol (B129727) has been conducted to determine its critical micelle concentration (CMC) and other acoustical parameters. researchgate.net These studies suggest significant solute-solvent interaction in dilute solutions, with micellar aggregation occurring at higher concentrations. researchgate.net Conductance measurements in water and methanol indicate that lithium soaps behave as weak electrolytes. medchemexpress.com

Temperature also affects the self-assembly of oleates. Studies on the thermotropic polymorphism of anhydrous this compound show it exhibits a characteristic stepwise melting behavior, though it does not form high-temperature liquid crystal phases in the same manner as lithium stearate. researchgate.net For oleate systems in general, temperature can influence both the CMC and the aggregation number of the micelles.

The table below summarizes key parameters for oleate systems under different conditions, highlighting the influence of the chemical environment.

Oleate SystemSolventParameterValueConditionsReference
This compoundMethanolCMC-Determined by ultrasonic velocity researchgate.net
Sodium OleateWaterCMC0.12 g/kg⁻¹275 K, 3.9-4.0 MPa Methane
Sodium OleateWaterSelf-Assembled StructureMicellespH > 10 researchgate.net
Sodium OleateWaterSelf-Assembled StructureVesiclespH ~ 8.5 researchgate.net
Oleic Acid/Sodium OleateDry SystemDecomposition Temp.~32 °CAcid-soap complex

These findings underscore the complex interplay of factors governing the self-assembly of oleates. The ability to manipulate these structures through careful control of the solution chemistry is fundamental to their application in areas ranging from flotation to the synthesis of advanced nanomaterials.

Interfacial Chemistry and Adsorption Mechanisms in Oleate Based Systems

Adsorption Mechanisms of Oleate (B1233923) Species on Mineral Surfaces

The interaction between the oleate collector and the mineral surface is a multifaceted process involving a combination of physical and chemical forces. The dominance of a particular mechanism is dependent on the specific mineral crystallography and the surrounding aqueous environment. The primary active sites for oleate adsorption on aluminosilicate (B74896) minerals, such as the lithium-bearing spodumene, are the aluminum (Al) sites on the mineral's surface researchgate.netdaneshyari.com.

Adsorption at the mineral-water interface can be broadly categorized into two main types: physisorption and chemisorption.

Physisorption (Physical Adsorption) is characterized by weak, long-range van der Waals forces, electrostatic interactions, and hydrogen bonding. crimsonpublishers.comresearchgate.net This type of adsorption is generally reversible and can lead to the formation of multiple layers of adsorbate on the surface. crimsonpublishers.comresearchgate.netnih.gov The enthalpy of physisorption is typically low, in the range of 20-40 kJ/mol. nih.govresearchgate.net In oleate systems, physisorption may occur through the hydrocarbon chains of the oleate molecules after an initial monolayer has been formed via chemisorption. proquest.com

Chemisorption (Chemical Adsorption) involves the formation of strong, short-range chemical bonds (covalent or ionic) between the adsorbate and the adsorbent surface. crimsonpublishers.comresearchgate.netcsu.edu.cn This process is highly specific, often irreversible, and results in the formation of a single monolayer. crimsonpublishers.comresearchgate.netnih.gov The enthalpy of chemisorption is significantly higher than that of physisorption, typically ranging from 80 to 240 kJ/mol. nih.govresearchgate.net The interaction between oleate and minerals like spodumene is predominantly chemisorption, where the carboxylate head of the oleate anion forms a chemical bond with surface metal cations, such as aluminum. researchgate.netdaneshyari.comresearchgate.netmdpi.com This chemical interaction is confirmed by shifts in the isoelectric point of minerals upon oleate addition, indicating a specific interaction between surface cations and the oleate ions. proquest.com

The following table summarizes the key differences between these two adsorption phenomena.

FeaturePhysisorptionChemisorption
Binding Force Weak van der Waals forcesStrong chemical bonds (covalent, ionic)
Adsorption Enthalpy Low (20-40 kJ/mol)High (80-240 kJ/mol)
Reversibility ReversibleIrreversible
Specificity Non-specificHighly specific
Adsorption Layers Multilayer formation is possibleMonolayer formation
Activation Energy Low or negligibleOften requires activation energy
Temperature Effect Favored at lower temperaturesFavored at higher temperatures

In aqueous solutions, the adsorption of oleate is not solely governed by individual oleate ions. Depending on the pH of the system, oleic acid can exist as ions (RCOO⁻), neutral molecules (RCOOH), or ionic-molecular complexes, such as the acid-soap dimer (RCOO)₂H⁻. Research has shown that the formation of these ionic-molecular complexes can be the primary collecting species responsible for flotation.

The maximum flotation recovery of minerals like spodumene often corresponds to the pH range where the concentration of these ionic-molecular complexes is at its maximum. These complexes are thought to enhance hydrophobicity and intensify the bonding ability of the carboxylate group with the mineral surface. Density functional theory (DFT) calculations suggest that the carboxyl groups of these complexes react with Al sites on the surface of spodumene via chemical adsorption.

The adsorption of oleate is highly dependent on the crystallographic properties of the mineral. The distribution and density of active sites can vary significantly between different crystal planes, leading to anisotropic adsorption behavior.

For spodumene (LiAlSi₂O₆), a key lithium-bearing mineral, the primary active sites for oleate chemisorption are the surface Al³⁺ ions. researchgate.net The breakage of Al-O and Si-O bonds during comminution exposes these sites. researchgate.netmdpi.com Studies combining experimental work and molecular dynamics simulations have revealed that oleate adsorption is not uniform across all crystal faces. The {110} plane of spodumene is the most favorable for oleate chemisorption. researchgate.netdaneshyari.commdpi.com This preference is attributed to the higher density of broken Al-O bonds on the {110} plane compared to other planes like {001}. daneshyari.com Sodium oleate has been shown to bind in a monodentate chelating complex to the {110} plane. daneshyari.com This anisotropic adsorption directly impacts the flotation efficiency, as particles with a higher proportion of exposed {110} planes exhibit better floatability. researchgate.netmdpi.com

The difference in collector adsorption on various crystal planes can be quantified by contact angle measurements, as shown in the table below for spodumene.

Collector SystemCrystal PlaneContact Angle (°)
Sodium Oleate(110)75.2
Sodium Oleate(100)73.1
Sodium Oleate(001)41.5
Sodium Oleate(010)43.2
Sodium Oleate + Dodecylamine(110)76.5
Sodium Oleate + Dodecylamine(001)71.3

Data sourced from research on combined collectors, illustrating the inherent differences in hydrophobicity between crystal planes after oleate adsorption and the effect of co-adsorbents. crimsonpublishers.com

Surface Chemical Investigations of Oleate Collector Systems

The effectiveness of oleate as a collector is critically dependent on the surface chemistry of the system, which is controlled by variables such as pH and the presence of various ions in the solution.

The pH of the aqueous solution is a master variable in oleate flotation systems. It controls both the speciation of the oleate collector (the ratio of ions, molecules, and complexes) and the surface charge of the mineral. For minerals like spodumene, flotation recovery generally increases with pH, reaching an optimum in the alkaline range, typically around pH 8 to 10. researchgate.netproquest.commdpi.com

Zeta potential measurements confirm the adsorption of negatively charged oleate species onto the mineral surface. As oleate adsorbs, the surface potential of the mineral becomes more negative, and the isoelectric point (the pH at which the surface charge is zero) shifts to a lower pH. researchgate.netmdpi.com This shift is a strong indicator of specific chemical adsorption of the oleate onto the surface. mdpi.com

The flotation of some minerals with oleate can be significantly enhanced by the presence of modifying ions, particularly multivalent cations like Ca²⁺. This process is known as activation. Spodumene flotation, for example, shows poor recovery with only an oleate collector but can be strongly activated by the addition of calcium ions. researchgate.net

The mechanism of activation involves the adsorption of the activating ion onto the negatively charged mineral surface. The adsorption of Ca²⁺ makes the spodumene surface charge less negative, creating more favorable sites for the subsequent chemisorption of the anionic oleate collector. researchgate.netresearchgate.netmdpi.com This can also involve the formation of a complex between the calcium ion and the collector, which then adsorbs onto the mineral surface. researchgate.net The addition of CaCl₂ has been shown to increase spodumene flotation recovery to approximately 90%. researchgate.netmdpi.com

The choice of pH regulator also plays a role in the ionic environment. For spodumene flotation, NaOH is often preferred over Na₂CO₃. The carbonate ions from Na₂CO₃ can have a depressing effect, leading to poor floatability. researchgate.netmdpi.com

The table below summarizes typical optimal conditions found in research for spodumene flotation using an oleate collector.

MineralCollectorpH RegulatorActivatorOptimal pHCollector DosageFlotation Recovery
SpodumeneSodium OleateNaOHNone~10250 mg/LModerate
SpodumeneSodium OleateNaOHCaCl₂~10250 mg/L~90%
LepidoliteSodium Oleate--10250 mg/L>90%

Surface Chemistry at Metal-Electrolyte Interfaces

The behavior of electrodes in battery systems is largely governed by the chemical and electrochemical reactions occurring at the interface between the electrode and the electrolyte. The formation of stable, ionically conductive, and electronically insulating layers is paramount for the performance and longevity of lithium-based batteries.

Formation of Solid Electrolyte Interphases (SEI) in Lithium Systems (General Context)

The Solid Electrolyte Interphase (SEI) is a critical passivation layer that forms on the anode surface in lithium-ion batteries during the initial charging cycles. youtube.comeszoneo.comyoutube.com This layer is the product of electrochemical reduction and decomposition of the electrolyte components, a process driven by the low potential of the anode during lithium insertion. youtube.comyoutube.com The SEI is essential for the reversible operation and long-term cyclability of lithium-based batteries. youtube.com

Functionally, the SEI acts as a barrier that allows the passage of lithium ions while blocking electrons, thereby preventing continuous electrolyte degradation and preserving the structural integrity of the electrode. youtube.comnih.gov An ideal SEI possesses high ionic conductivity and is chemically stable. eszoneo.com However, the uncontrolled growth of the SEI can lead to the consumption of cyclable lithium and electrolyte, resulting in capacity fade. eszoneo.comyoutube.com

The composition of the SEI is complex and typically consists of a mosaic-like structure of both inorganic and organic compounds. youtube.com The specific components are influenced by the composition of the electrolyte, including the lithium salt, solvents, and any additives used. youtube.com

Table 1: Common Components of the Solid Electrolyte Interphase (SEI) This table is interactive and can be sorted by clicking on the column headers.

Component Type Examples
Inorganic Lithium carbonate (Li₂CO₃), Lithium fluoride (B91410) (LiF), Lithium oxide (Li₂O) youtube.comresearchgate.net

| Organic | Lithium ethylene dicarbonate (LEDC), Lithium ethylene monocarbonate (LEMC), Polymerized species youtube.comnih.gov |

Oleate-Derived Interfacial Layer Formation and Characteristics

The introduction of oleate species, such as lithium oleate, into an electrochemical system can significantly modify the interfacial chemistry. Oleates, derived from oleic acid, are long-chain fatty acids that can function as surfactants and stabilizing agents. The bonding between surfactants with carboxylate groups and metal surfaces often occurs via a coordination bond, where deprotonated carboxylate groups coordinate to metal cations on the surface. researchgate.net

In a lithium battery context, oleate anions could interact with the lithium metal anode or other metal components. This interaction can lead to the formation of a distinct interfacial layer or become integrated into the existing SEI. The long alkyl chains of the oleate molecules would impart a hydrophobic character to the surface, potentially repelling certain electrolyte solvent molecules and altering the SEI's composition and stability.

While direct studies on this compound SEI are not extensively detailed in the provided literature, the behavior of oleates on other metal surfaces provides relevant insights. For instance, metal oleates can passivate the surfaces of quantum dots by binding to surface metal atoms in various configurations, including monodentate, chelating bidentate, and bridging bidentate modes. nih.gov This suggests that this compound could form a passivating layer on a lithium metal surface, influencing ion transport and electrochemical stability. The formation of such a layer could help suppress the growth of lithium dendrites, a major safety concern in lithium metal batteries. repec.orgresearchgate.net

Computational Studies on Oleate-Surface Interactions

Computational modeling is a powerful tool for investigating the atomic-scale details of interfacial phenomena that are often difficult to probe experimentally. Techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) provide fundamental insights into adsorption mechanisms and dynamic processes at electrode-electrolyte interfaces.

Density Functional Theory (DFT) for Adsorption Site Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of surface chemistry, DFT is employed to determine the most stable adsorption sites for molecules on a surface, calculate adsorption energies, and analyze the nature of the chemical bonds formed. mdpi.commui.ac.ir

DFT studies have been used to explore the adsorption of oleate on mineral surfaces, which can serve as a model for understanding its interaction with metal electrodes. For example, calculations on the cassiterite (SnO₂) surface revealed that the oleate ion (OL⁻) has a stronger interaction energy compared to water (H₂O) or hydroxide (B78521) ions (OH⁻), indicating that oleate can displace these species from the surface. mdpi.com The adsorption was found to be a chemical process involving the transfer of electrons from the tin atoms on the cassiterite surface to the oxygen atoms of the oleate's carboxyl group, forming ionic bonds. mdpi.com

Table 2: Calculated Adsorption Energies of Oleate on Cassiterite (SnO₂) Surfaces This data is based on DFT calculations and illustrates the preferential adsorption on specific crystal facets.

Surface Plane Adsorption Energy (kJ/mol)
(110) -244.70 mdpi.com

These findings suggest that the (110) surface is the most thermodynamically favorable for oleate adsorption. mdpi.com Similar DFT approaches could be applied to model the adsorption of this compound on different facets of lithium metal, predicting binding energies and identifying the most stable surface configurations. nih.govarxiv.org Such analysis is crucial for understanding how oleate additives might passivate the lithium surface and influence the initial stages of SEI formation.

Molecular Dynamics (MD) Simulations of Interfacial Dynamics

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. arxiv.org This technique is particularly useful for studying the dynamic evolution of interfaces, such as the formation of an SEI layer or the transport of ions through it. energy.govenergy.gov

MD simulations can model the aggregation and phase behavior of oleic acid and its derivatives. Depending on the protonation state of the head groups, oleic acid can self-assemble into various structures like micelles, vesicles, or oil phases. acs.orgnih.gov When fully deprotonated (as oleate), the molecules can form worm-like micelles. acs.orgnih.gov

In the context of a lithium-electrolyte interface, MD simulations could be used to model the self-assembly of this compound molecules on the anode surface. These simulations would provide a molecular-level picture of the resulting interfacial layer's structure, thickness, and density. Furthermore, MD can be used to study the dynamics of lithium-ion transport. By tracking the trajectories of individual lithium ions, researchers can calculate diffusion coefficients and elucidate the mechanisms by which ions move through the oleate-derived layer and the broader SEI. This information is vital for assessing whether such a layer would facilitate or impede battery performance.

Advanced Applications of Lithium Oleate in Materials Engineering

Lithium Oleate (B1233923) in Mineral Processing for Lithium Extraction

The extraction and concentration of lithium from its ores is a critical first step in the lithium value chain. Froth flotation is a widely used method for beneficiating lithium-bearing minerals, particularly spodumene, from mined pegmatite ores. mdpi.com In this context, oleate-based collectors play a crucial role.

Froth Flotation of Spodumene and Lithium-Bearing Ores

Anionic collectors are essential reagents in the froth flotation of lithium ores, with their primary collection mechanism involving the chemical bonding of the collector's active groups to the mineral surface. xinhaimining.comminingpedia.cn Fatty acids and their soaps, such as sodium oleate, are common anionic collectors used for spodumene flotation. miningpedia.cn The collection mechanism relies on the interaction between the collector and the spodumene surface, which can be influenced by electrostatic forces and chemical reactions under suitable pH conditions. miningpedia.cn

The process often involves conditioning the ore pulp with the collector to render the spodumene surface hydrophobic, allowing it to attach to air bubbles and float to the surface, separating it from gangue minerals. Research and industrial applications have demonstrated that fatty acid collectors can successfully concentrate spodumene. mdpi.com For instance, operations at Kings Mountain used tall oil fatty acid at a rate of 700 g/t to produce a concentrate grading 6.34% Li₂O with 88.4% recovery. ijaem.net Similarly, the Greenbushes operation in Western Australia utilizes a fatty acid collector with soda ash to produce a 7.5% Li₂O concentrate. ijaem.net The effectiveness of oleate collectors is sensitive to process conditions such as pH and pulp temperature. mdpi.comijaem.net Most flotation processes using fatty acid collectors are conducted in slightly alkaline conditions, typically at a pH between 7.5 and 8.5. mdpi.comijaem.net

ParameterCondition/ResultOre Source/Study
Collector Type Tall oil fatty acidKings Mountain, USA
Dosage 700 g/tKings Mountain, USA
Li₂O Head Grade 1.4-1.5%Kings Mountain, USA
Li₂O Concentrate Grade 6.34%Kings Mountain, USA
Li₂O Recovery 88.4%Kings Mountain, USA
Collector Type Fatty acid with Soda AshGreenbushes, Australia
pH 7.0-7.5Greenbushes, Australia
Li₂O Concentrate Grade 7.5%Greenbushes, Australia
Collector System Sodium Oleate (NaOL) & DTAC (9:1)Jiajika Lithium Mine, China
pH 8.0-8.6Jiajika Lithium Mine, China
Improvement +0.31% Li₂O grade, reduced reagent useJiajika Lithium Mine, China

Table 1: Research Findings in Spodumene Flotation with Fatty Acid Collectors. This interactive table summarizes key parameters and outcomes from various spodumene flotation operations and studies using oleate-based collectors. ijaem.netresearchgate.net

Selective Separation of Lithium from Complex Ore Systems

A significant challenge in spodumene flotation is achieving high selectivity against other aluminosilicate (B74896) gangue minerals, such as feldspar (B12085585) and mica, which have similar surface properties. mdpi.comresearchgate.net Using a single anionic collector like sodium oleate can be difficult because it tends to adsorb on the aluminum sites present in both spodumene and feldspar, leading to poor separation. researchgate.net

To overcome this, researchers have developed mixed collector systems that demonstrate enhanced selectivity. A combination of an anionic collector (sodium oleate, NaOL) and a cationic collector (dodecyl trimethyl ammonium (B1175870) chloride, DTAC) has been shown to be highly effective. ijaem.netresearchgate.net Studies on ore from the Jiajika Lithium Mine in China found that an optimal 9:1 molar ratio of NaOL to DTAC significantly improved the selective flotation of spodumene over feldspar. ijaem.net This mixed collector system, used in conjunction with sodium hydroxide (B78521) as a pH regulator and sodium carbonate as a feldspar depressant, increased the Li₂O concentrate grade by 0.31% without a loss in recovery. ijaem.netresearchgate.net Furthermore, the mixed collector system led to a two-thirds reduction in total collector consumption compared to using fatty acid soaps alone and was less sensitive to drops in pulp temperature. ijaem.netresearchgate.net

Recovery of Lithium from Secondary Sources Using Oleate-Based Reagents

Beyond primary mineral ores, significant efforts are focused on recovering lithium from secondary sources like spent lithium-ion batteries (LIBs). academie-sciences.fr Hydrometallurgical processes, which involve leaching valuable metals into an aqueous solution, are a predominant approach. mdpi.comacademie-sciences.fr In this area, oleate-based reagents are being explored for their potential in selective metal separation.

One innovative approach involves using a fatty-acid-based ionic liquid, tetraoctylphosphonium oleate ([P₈₈₈₈][oleate]), to selectively recover metals from synthetic LIB cathode leachate. researchgate.net Research has demonstrated that this oleate-based ionic liquid can separate over 99% of cobalt and manganese from nickel and lithium in a two-stage extraction process. researchgate.net The separation is highly dependent on parameters such as the pH of the extraction solution and contact time. researchgate.net While this process focuses on separating other valuable metals from lithium, it highlights the utility of oleate reagents in the complex chemistry of LIB recycling. Other methods for lithium recovery from leachate include chemical precipitation, where differences in the solubility of metal compounds are exploited. academie-sciences.frsaimm.co.za For instance, lithium oxalate's relatively high solubility compared to other metal oxalates (cobalt, manganese, nickel) presents a pathway for its selective separation. saimm.co.za

Role of Lithium Oleate as a Component in Polymer Synthesis and Modification

The unique properties of lithium compounds are also leveraged in polymer science, where they can act as catalysts or be incorporated into polymer structures to create advanced functional materials.

As a Catalyst or Initiator in Polymerization Reactions (General Lithium Catalysis)

Lithium-containing compounds are recognized as effective catalysts or initiators for various types of polymerization. rsc.org While direct catalytic use of this compound is not extensively documented, the catalytic activity of the lithium cation is a well-established principle. Theoretical calculations suggest that "naked" lithium cations in nonpolar solvents can catalyze the radical polymerization of olefins. nih.gov The lithium ion favors the chain-lengthening reaction over competing side reactions, which is a significant advantage. nih.gov

In practice, various lithium compounds serve as catalysts. A review of ring-opening polymerization (ROP) highlights the use of alkyl lithium, alkoxy lithium, and bimetallic lithium compounds to polymerize cyclic esters, carbonates, and siloxanes. rsc.org These initiators can produce polymers with high molecular weights and narrow molecular weight distributions. rsc.org In other applications, lithium salts are used to enhance polymerization. For example, lithium carbonate can be added to enhance the polymerization of conjugated polyunsaturated components derived from fatty acids. google.com This demonstrates the broader catalytic role of lithium compounds in producing a variety of polymers.

Incorporation into Polymer Matrixes for Functional Materials

This compound and related compounds can be incorporated into polymer matrices to develop functional materials, most notably solid polymer electrolytes (SPEs) for next-generation lithium batteries. nih.govnih.gov SPEs aim to replace flammable liquid electrolytes, thereby improving battery safety and energy density. nih.gov These materials consist of a lithium salt dissolved within a solid polymer matrix, such as poly(ethylene oxide) (PEO) or polyvinylidene difluoride (PVDF). ossila.com

The incorporation of lithium salts provides mobile Li⁺ ions for charge transport. ossila.com The functionality can be further enhanced by adding fillers. In one approach, oleic acid was used to modify siloxene nanosheets. mdpi.com These modified nanosheets were then used to support a Ziegler-Natta catalyst for the in situ polymerization of polyethylene. mdpi.com The resulting nanocomposite showed that the oleic acid-modified fillers were excellently dispersed within the polymer matrix, leading to significant enhancements in the material's thermal stability and mechanical properties compared to pure polyethylene. mdpi.com In other advanced SPEs, lithium-ion conducting fillers are themselves incorporated into the polymer matrix, creating composite electrolytes with high ionic conductivity, good thermal stability, and improved electrode interface compatibility. nih.govossila.com

Development of this compound-Derived Nanostructured Materials

This compound and other metal oleates serve as critical precursors in the bottom-up synthesis of sophisticated nanostructured materials. Their role as surfactants, structure-directing agents, and sources for metal ions allows for precise control over the size, shape, and surface properties of nanoparticles. This control is paramount in materials engineering, where the macroscopic properties of a material are dictated by its nanoscale architecture. The thermal decomposition of metal-oleate complexes is a widely employed strategy for producing a variety of functional nanomaterials for applications ranging from energy storage to catalysis.

Fabrication of Metal Oxide Nanoparticles from Oleate Precursors

The use of metal oleate complexes as precursors is a versatile and effective method for the synthesis of metal oxide nanoparticles. This approach typically involves the thermal decomposition or calcination of the metal-oleate complex, which acts as a source for the metal cations while the oleate component combusts or decomposes, leaving behind the metal oxide. ntu.edu.sgrsc.org The oleate ligand plays a crucial role in controlling nucleation and growth rates, preventing agglomeration, and influencing the final morphology of the nanoparticles.

This method offers significant advantages, including the potential for large-scale, environmentally friendlier synthesis routes for materials used in high-performance applications like lithium-ion batteries (LIBs). rsc.org For instance, bare Co3O4 nanocrystals derived from the calcination of Co(II) oleate complexes have demonstrated high reversible capacity and excellent cycling performance when used as anode materials for LIBs. rsc.org

A variety of metal oxide nanoparticles have been successfully synthesized using oleate precursors. The process can be adapted for different metals, including transition metals, alkaline earth metals, and lanthanides. google.com One patented method involves subjecting a metal oleate to microwave radiation, followed by washing, to produce nanoparticles with sizes ranging from a few nanometers to several hundred nanometers. google.com The thermal decomposition of a cobalt-manganese oleate complex, for example, yields bimetallic oxide nanoparticles with diameters between 50 and 100 nm. ntu.edu.sg Similarly, research has demonstrated the synthesis of superparamagnetic iron oxide nanoparticles with diameters around 7 nm via a co-precipitation method, where the particles are coated with oleate during the reaction to prevent oxidation and agglomeration. researchgate.net

Metal Oxide NanoparticleOleate PrecursorSynthesis MethodResulting Particle SizeReference
Cobalt-Manganese Bimetallic Oxides (MnO/CoMn₂O₄)Cobalt-Manganese Oleate ComplexThermal Decomposition50 - 100 nm ntu.edu.sg
Cobalt(II,III) Oxide (Co₃O₄)Co(II) Oleate ComplexCalcination TreatmentNot specified rsc.org
Silver OxideSilver OleateMicrowave Radiation5 - 15 nm google.com
Copper OxideCopper OleateMicrowave Radiation10 - 120 nm google.com
Zirconium OxideZirconium OleateMicrowave Radiation~490 nm google.com
Iron OxideIron Chlorides & Sodium OleateCo-precipitation~7 nm researchgate.net

Integration into Composite Materials for Specific Functionalities

The integration of nanostructured materials into larger composite systems is essential for harnessing their unique properties in practical applications. Oleates play a pivotal role not just in the synthesis of nanoparticles, but also in their subsequent integration into composite materials, particularly for energy storage devices like lithium-ion batteries. acs.orgnih.gov The oleate functional group, often in the form of oleic acid, acts as a capping agent or surfactant on the surface of nanomaterials. acs.orgnih.gov This surface modification is critical for achieving uniform dispersion of the nanoparticles within a composite matrix, such as a polymer or a conductive carbon network. acs.orgnih.gov

A prime example is the development of bimetallic oxide nanoparticles derived from a metal-oleate complex that are then embedded in 3D graphene networks. ntu.edu.sgnih.gov In this architecture, the nanoparticles serve as the active material for lithium storage, while the graphene network provides structural support and high electrical conductivity. ntu.edu.sgnih.gov The composite material benefits from the synergistic effects between the 0D nanoparticles and the 3D graphene network, leading to shortened lithium-ion diffusion paths, improved conductivity, and better mitigation of volume changes during battery cycling. nih.gov The oleate-assisted synthesis ensures the formation of well-defined nanoparticles that can be effectively integrated into the conductive graphene scaffold. ntu.edu.sg

Composite SystemRole of OleateResulting FunctionalityReference
Nanomaterials in Battery ElectrodesOleic acid as a capping agentEnhanced material dispersity, leading to improved electrical and electrochemical behaviors. acs.orgnih.gov
Bimetallic Oxides in 3D Graphene Networks (MnO/CoMn₂O₄ ⊂ GN)Precursor for nanoparticle synthesis (metal-oleate complex)Shortened Li⁺ diffusion path, improved electrical conductivity, mitigated volume variation for high-performance LIB anodes. ntu.edu.sgnih.gov
MoS₂/mesoporous carbon hybrid nanosheetsOleic acid used during synthesis of MoS₂ nanosheetsCreates a hybrid nanoarchitecture with high surface area and efficient ion transport for lithium storage. oup.com

Rheological Behavior and Tribological Mechanisms of Lithium Oleate Thickened Systems

Rheological Characterization of Lithium Oleate-Based Greases

The rheology of a lubricating grease describes its flow and deformation under stress. These properties are critical for predicting its performance in an application, such as its ability to be pumped, to stay in place, and to lubricate moving parts. This compound-thickened greases exhibit complex, non-Newtonian rheological behavior.

Lubricating greases thickened with lithium soaps are characterized as viscoelastic materials, meaning they exhibit both viscous (liquid-like) and elastic (solid-like) properties. elgi.org When a stress is applied, the grease will first deform elastically, storing energy. uakron.edu If the stress exceeds a certain threshold, known as the yield stress, the internal network structure breaks down, and the grease begins to flow. elgi.orgktu.lt

A key characteristic of these greases is their shear-thinning nature; their apparent viscosity decreases as the shear rate increases. elgi.orgmdpi.com This occurs because the entangled network of thickener fibers aligns in the direction of flow, reducing resistance. mdpi.com

The viscoelastic properties are quantified by the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated as heat). uts.edu.au For a typical grease structure, in the linear viscoelastic (LVE) region where deformation is non-destructive, the storage modulus is significantly higher than the loss modulus, indicating a more solid-like or gel-like structure. mdpi.com The point at which G' and G'' cross over indicates a transition in the material's behavior from predominantly elastic to predominantly viscous.

Rheological PropertyDescriptionSignificance
Shear-Thinning Decrease in viscosity with increasing shear rate. mdpi.comAllows grease to flow easily under high shear (e.g., in a moving bearing) but remain in place at low shear.
Yield Stress The minimum stress required to initiate flow. researchgate.netDetermines the grease's ability to remain in a component without leaking.
Storage Modulus (G') A measure of the elastic response of the grease; its ability to store energy. uts.edu.auIndicates the strength and rigidity of the grease's internal network structure. mdpi.com
Loss Modulus (G'') A measure of the viscous response of the grease; its ability to dissipate energy. uts.edu.auRelates to the internal friction and flow characteristics of the grease.

The concentration of the lithium soap thickener is a primary factor governing the rheological properties of the grease. An increase in thickener content leads to a more densely entangled three-dimensional network. researchgate.net This enhanced structure results in:

Higher Apparent Viscosity: Greater resistance to flow due to the denser fiber network. mdpi.com

Increased Yield Stress: More force is required to break down the stronger gel structure. researchgate.net

Higher Storage and Loss Moduli: The storage and loss moduli (G' and G'') increase with the thickener content, reflecting a stronger and more cohesive structure. uakron.edumdpi.com

Processing protocols during manufacturing also have a profound impact on the final grease properties. The evolution of the microstructure is sensitive to factors like the temperature program and cooling rates. researchgate.netcapes.gov.br These parameters influence the crystallization of the soap fibers, affecting their size, shape, and entanglement, which in turn dictates the rheological behavior of the finished grease. researchgate.netcapes.gov.br For instance, different maximum temperatures used during production can alter the final rheological properties, with lower process temperatures potentially leading to better flow behavior. scirp.org

Temperature significantly affects the rheological properties of this compound-based greases. As temperature increases, the apparent viscosity of the grease typically decreases. mdpi.com This is attributed to two main factors: the inherent decrease in the viscosity of the base oil and the weakening of the physical entanglements within the thickener network. mdpi.com

Similarly, the viscoelastic moduli (G' and G'') tend to decrease with rising temperatures. uts.edu.autandfonline.com This indicates a softening of the grease structure. The crossover point of the storage and loss moduli may also shift, with the transition to more viscous behavior occurring at lower deformation values at higher temperatures. mdpi.com The activation energy, which can be calculated from the relationship between rheological properties and temperature, is also dependent on the thickener concentration. researchgate.net

ParameterEffect of Increasing TemperatureReference
Apparent Viscosity Decreases mdpi.com
Storage Modulus (G') Decreases uts.edu.au
Loss Modulus (G'') Decreases uts.edu.au

Microstructure and Network Formation in Lithium Oleate (B1233923) Greases

The semi-solid nature of this compound grease is owed to the formation of a three-dimensional network of thickener crystallites within the liquid base oil. researchgate.netcapes.gov.br This network effectively acts like a sponge, trapping the oil through capillary action and physical entanglement. ktu.lt

Scanning electron microscopy (SEM) studies reveal that lithium soap thickeners typically form a complex network of highly entangled fibers. core.ac.ukresearchgate.net The specific morphology of these fibers—which can be described as spiral, twisted, or flat—is influenced by the type of fatty acid and base oil used, as well as the manufacturing process. researchgate.netresearchgate.net For example, the interaction between the soap and base oil has a significant influence on the resulting fiber structure and, consequently, the rheological and tribological properties. mdpi.comresearchgate.net The formation of a well-developed, three-dimensional entangled structure is considered crucial for achieving desirable grease properties, including mechanical stability and effective lubrication. capes.gov.brresearchgate.net Excess components from the saponification reaction can significantly affect this microstructure, either enhancing or hindering the formation of the desired fibrous network. tribology.com.cn

Tribological Performance and Mechanisms of Lubrication

The primary function of grease is to reduce friction and wear between moving surfaces. The tribological performance of this compound grease is a result of the combined actions of the base oil and the thickener network.

Under conditions of high load and/or low speed, the lubricating film can become so thin that direct contact between surface asperities occurs. This is known as the boundary lubrication regime. In this state, the chemical nature of the lubricant and its additives becomes paramount.

The lithium soap thickener plays an active role in lubrication, not merely acting as a carrier for the oil. researchgate.net Studies involving oleic acid as a modifier for lithium-based greases have shown that it can improve performance under boundary lubrication conditions. acs.org The oleic acid can help form a stable, adsorbed lubricant film on the metal surfaces. acs.org This film acts as a protective barrier, preventing direct metal-to-metal contact, thereby reducing friction, wear, and the generation of frictional heat. acs.org The effectiveness of this boundary film is influenced by the interaction between the thickener, the base oil, and the lubricated surfaces. researchgate.net

Friction and Wear Reduction Mechanisms

This compound, a metallic soap, functions as a thickener in lubricating greases, creating a semi-solid structure that holds the base oil. Its effectiveness in reducing friction and wear stems from its ability to form protective boundary films on interacting metal surfaces. The primary mechanism involves the physical and chemical adsorption of the oleate molecules onto the substrate.

The long, non-polar hydrocarbon chain of the oleate anion orients away from the metal surface, while the polar carboxylate group adheres to it. This orientation creates a molecular layer that prevents direct metal-to-metal contact, thereby reducing adhesion and friction. Under boundary lubrication conditions, where the lubricant film thickness is minimal, this layer is critical for preventing catastrophic wear.

Research indicates that the friction reduction mechanism can also involve a chemical transformation at the tribological interface. It is hypothesized that a redox reaction can occur between the metal carboxylate and the iron on a steel surface, particularly when catalyzed by trace amounts of free carboxylic acid. soton.ac.uk This process leads to the formation of an iron(II) oleate layer that is insoluble in non-polar base oils, such as mineral oil. soton.ac.uk This insoluble film deposits on the rubbing track, creating a thick, durable boundary lubricating film that effectively separates the surfaces and shears easily, reducing friction. soton.ac.uk

Furthermore, nanoparticles incorporated into lithium-based greases demonstrate enhanced anti-friction properties. The addition of copper oxide (CuO) nanoparticles to a base grease resulted in a 30% reduction in the average friction coefficient. researchgate.net Similarly, the introduction of 0.2 wt% nickel nanoparticles into lithium grease reduced the friction coefficient by 34.8%. mdpi.com These nanoparticles can become embedded within the this compound matrix and the tribofilm, acting as micro-bearings or polishing agents that smooth the surfaces and facilitate easier sliding.

The table below summarizes findings on the effect of various additives on the friction coefficient in lithium-based greases.

AdditiveConcentration (wt%)Friction Coefficient Reduction (%)Reference
Copper Oxide (CuO) Nanoparticles0.6030% researchgate.net
Nickel (Ni) Nanoparticles0.234.8% mdpi.com
CenosphereNot Specified12% (Four-Ball) / 30% (HQ-1 Tester) syxbsyjg.com
Few-Layer Graphene (FLG)0.5Slight Improvement mdpi.com
MoS₂0.0126.1% mdpi.com

Formation of Stable Lubricant Films

The formation of a stable and robust lubricant film is fundamental to the function of this compound-thickened greases. This film must withstand high pressure and shear forces within the contact zone to prevent wear. The thickener's fibrous network structure, formed by the crystallization of this compound soap fibers, is crucial for this process. This network immobilizes the base oil, releasing it under stress to lubricate the contact area.

At the interface, a stable boundary film is established through several mechanisms. The primary mechanism is the chemisorption of the thickener molecules onto the metal surface, creating a protective layer. mdpi.com In greases containing this compound, this film is often a complex mixture of the thickener, base oil, and reaction products. Studies have shown that during friction, a tribochemical reaction film can be generated. mdpi.commdpi.com Analysis of worn surfaces lubricated by lithium grease often reveals the presence of oxides like Fe₂O₃ and Fe₃O₄, and in the case of lithium-based thickeners, Li₂O, which contribute to a protective tribofilm. mdpi.com

The presence of oleic acid (the precursor to oleate) can significantly influence film formation. For instance, oleic acid-modified molybdenum disulfide (MoS₂) particles in a lithium-based grease were found to adsorb onto the metal wall surface, forming a stable lubricant film that reduces particle agglomeration under high pressure. acs.org This demonstrates that the oleate component can enhance the dispersion and effectiveness of other additives in film formation.

Research using ultrathin film interferometry has confirmed that metal carboxylates, like oleates, can form thick boundary films on steel surfaces. soton.ac.uk A key finding is that the reaction between a metal oleate (like copper oleate) and the iron surface produces an insoluble iron(II) oleate film. This film is subsequently removed under high-speed, full-film hydrodynamic conditions, likely due to oxidation to the more soluble iron(III) oleate, but it reforms as speeds decrease and boundary conditions return. soton.ac.uk This dynamic film formation provides consistent protection across different lubrication regimes.

The table below details research findings on wear reduction, which is a direct consequence of stable film formation.

AdditiveConcentration (wt%)Wear Scar Diameter Reduction (%)Reference
Copper Oxide (CuO) Nanoparticles0.6013% researchgate.net
Nickel (Ni) Nanoparticles0.235.2% mdpi.com
MoS₂0.01Reduces average wear scar by 0.16 mm mdpi.com
Few-Layer Graphene (FLG) (High Temp/Low Load)1.0Reduces abrasion volume by 24.49% mdpi.com

Synergistic Effects with Additives and Base Oils in Lithium Greases

The performance of a this compound-thickened grease is not determined by the thickener alone but by the complex interactions between the soap, the base oil, and various performance-enhancing additives. These components can exhibit synergistic effects, where the combined performance is greater than the sum of the individual parts.

Synergy with Additives: Additives are blended into grease formulations to impart specific properties, such as improved anti-wear (AW) and extreme pressure (EP) resistance. A synergistic effect has been observed between sulfurized additives and phosphate (B84403) agents in lithium complex grease. researchgate.net For example, an optimal blend of sulfurized olefin cottonseed oil (T405), tricresyl phosphate (TCP), and zinc dialkyl dithiophosphate (B1263838) (ZDDP) in a 2:2:1 ratio was found to maximize the abrasion resistance of a lithium complex grease. researchgate.net The synergy between T405 and TCP was particularly noted at ratios between 1:1 and 2:1. researchgate.net These additives work by forming a complex tribochemical film on the metal surface, and their combined presence can create a more robust and effective film than any single additive could alone. The lithium soap structure can facilitate these reactions.

Synergy with Base Oils: The choice of base oil is critical and has a significant impact on the grease's properties. The solvency of the base oil affects the efficiency of the thickener. lube-media.com For instance, using a naphthenic base oil can reduce the amount of lithium complex thickener needed by 7 to 9% compared to a paraffinic Group I or II base oil to achieve the same NLGI Grade 2 consistency. lube-media.com This is because higher solvency oils interact more effectively with the thickener fibers, leading to a more efficient thickening network. lube-media.com

The type of base oil also influences frictional characteristics. In one study, greases based on polyalphaolefin (PAO) synthetic oils generally produced lower friction than those based on mineral or ester oils of the same viscosity. researchgate.net Interestingly, in that specific study, the addition of oleic acid to the test greases did not significantly alter the friction, suggesting that the base oil's influence can sometimes be more dominant under certain operating conditions. researchgate.net

The table below presents data on the influence of base oil type on thickener content for an NLGI 2 grease.

Thickener TypeBase Oil ChangeReduction in Thickener RequiredReference
Lithium 12-HydroxystearateParaffinic to Naphthenic25% to 30% lube-media.com
Lithium ComplexParaffinic to Naphthenic7% to 9% lube-media.com
Aluminum ComplexParaffinic to Naphthenic40% to 50% lube-media.com
ClayParaffinic to Naphthenic20% to 30% lube-media.com

Analytical and Computational Approaches in Lithium Oleate Research

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition characteristics of lithium oleate (B1233923). This method involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.

Research on the thermal decomposition of lithium soaps, including lithium oleate, has been conducted using TGA. researchgate.net Studies show that this compound is thermally stable up to 300°C in an air atmosphere. researchgate.net Beyond this temperature, the compound undergoes a distinct, two-step decomposition process. researchgate.net The final product of this thermal degradation is lithium oxide. researchgate.net

The analysis of similar lithium soaps, such as lithium stearate, provides further insight into the typical decomposition behavior. Under an inert atmosphere, initial degradation begins at approximately 200°C, followed by a more rapid degradation above 400°C. osti.gov The process generally concludes around 530°C, leaving a residual ash content of about 10% by weight, which corresponds to the final inorganic oxide. osti.gov TGA, sometimes coupled with evolved gas analysis (EGA), allows for the identification of the gaseous byproducts released during decomposition. kohan.com.tw

Table 1: Representative Thermal Decomposition Stages of a Lithium Soap

Temperature Range (°C) Weight Loss (%) Process
< 300 ~0% Stable
300 - 450 Variable Initial decomposition of the organic chain
> 450 Variable Final decomposition to inorganic residue

Note: Data is representative of the general behavior of lithium soaps as detailed in research literature.

Microscopic and Morphological Characterization

The physical form and structure of this compound, particularly at the micro and nano-scale, are determinative of its material properties. Electron microscopy techniques are indispensable for visualizing these features.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology

Transmission Electron Microscopy (TEM) is a powerful tool for the high-resolution characterization of this compound nanoparticles. By transmitting a beam of electrons through an ultra-thin specimen, TEM can provide detailed information about the internal structure, size, shape, and crystallinity of the nanoparticles.

TEM analysis reveals the morphology of nanoparticles, showing whether they are spherical, rod-like, cubic, or irregularly shaped. osti.gov For crystalline materials, high-resolution TEM (HRTEM) can even visualize the atomic lattice planes, providing data on the crystal structure and defects. Selected Area Electron Diffraction (SAED), an associated TEM technique, can be used to determine the crystalline nature of the nanoparticles, distinguishing between amorphous, polycrystalline, and single-crystal forms. ijmra.us This level of detail is crucial for understanding how the synthesis process influences the final nanoparticle structure and, consequently, its performance.

Scanning Electron Microscopy (SEM) for Surface Topography

Scanning Electron Microscopy (SEM) is employed to investigate the surface topography and microstructure of this compound. mdpi.com In SEM, a focused beam of electrons scans the surface of the sample, and the interactions of the electrons with the surface are detected to generate a high-resolution, three-dimensional image. mdpi.com

Interfacial and Surface Analysis

The behavior of this compound at interfaces is critical for applications involving dispersions, emulsions, and surface coatings. A variety of analytical techniques are used to quantify these surface properties.

Electrophoretic Mobility and Zeta Potential Measurements

Electrophoretic Light Scattering (ELS) is the primary technique used to measure the electrophoretic mobility and determine the zeta potential of this compound particles in a liquid dispersion. Zeta potential is a measure of the magnitude of the electrostatic charge at the slipping plane of a dispersed particle and is a key indicator of the stability of a colloidal system.

In an ELS experiment, an electric field is applied across the dispersion, causing charged particles to move towards the electrode with the opposite charge. The velocity of this movement is known as the electrophoretic mobility. A laser beam is passed through the sample, and the light scattered by the moving particles is detected. The movement causes a frequency shift in the scattered light (Doppler shift), which is directly proportional to the particle velocity. From the electrophoretic mobility, the zeta potential can be calculated using models such as the Smoluchowski approximation. A high absolute zeta potential value (e.g., > ±30 mV) generally signifies strong electrostatic repulsion between particles, leading to a stable, non-aggregating dispersion.

Table 2: Interpretation of Zeta Potential Values for Colloidal Stability

Zeta Potential (mV) Stability Behavior
0 to ±5 Rapid coagulation or flocculation
±10 to ±30 Incipient instability
±30 to ±40 Moderate stability
±40 to ±60 Good stability

Contact Angle Measurements for Wettability Assessment

Contact angle measurements are used to quantify the wettability of a solid surface by a liquid, which is a crucial parameter for applications where this compound is used to modify surface properties. The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect.

This measurement is typically performed using an optical tensiometer or a goniometer. A droplet of a test liquid is placed on the solid surface, and an image of the droplet is captured. The angle between the solid-liquid interface and the liquid-gas interface is then measured. A low contact angle (<90°) indicates that the liquid wets the surface well (hydrophilic, if the liquid is water), while a high contact angle (>90°) signifies poor wetting (hydrophobic). The wettability of a surface is influenced by the presence of materials like this compound, which can act as a surfactant or coating. The type and concentration of lithium salts in a solution can significantly affect the contact angle and the resulting wettability. researchgate.net

Microflotation Tests for Performance Evaluation

Microflotation tests are a crucial laboratory-scale technique used to evaluate the performance of flotation collectors like this compound. These tests are designed to assess the floatability of specific minerals under controlled conditions, providing valuable insights into the effectiveness of the collector and the optimal parameters for separation. The primary goal is to determine the recovery of the desired mineral as a function of variables such as collector concentration, pH of the slurry, and the presence of other reagents.

In a typical microflotation test involving a collector such as this compound for a lithium-bearing mineral like spodumene, a small, purified sample of the mineral is placed in a flotation cell with a specific volume of water. The pH of the pulp is adjusted using reagents like sodium hydroxide (B78521) or hydrochloric acid. Subsequently, the collector, this compound, is added at a predetermined concentration and the slurry is conditioned for a set period to allow for the adsorption of the collector onto the mineral surface. Following conditioning, air is introduced at a controlled flow rate to generate bubbles. The hydrophobic particles, now coated with this compound, attach to the air bubbles and rise to the surface, forming a froth that is collected, dried, and weighed. The recovery of the mineral is then calculated based on the weight of the collected concentrate and the initial weight of the mineral sample.

Research findings from analogous systems using oleic acid or sodium oleate as collectors for spodumene flotation provide a framework for understanding the expected outcomes of microflotation tests with this compound. Studies have consistently shown that pH is a critical parameter influencing flotation recovery. researchgate.net For instance, the maximum flotation recovery of spodumene using an oleate-based collector is often observed in a slightly alkaline pH range, typically between 8 and 10. researchgate.netmdpi.com This is attributed to the speciation of the oleate in solution and the surface charge characteristics of the mineral.

The concentration of the collector is another key variable investigated through microflotation. An increase in the concentration of the oleate collector generally leads to a higher recovery of spodumene, up to a certain point where the mineral surface becomes saturated with the collector. researchgate.net Beyond this optimal concentration, the recovery may plateau or even decrease.

The table below illustrates typical data that could be generated from microflotation tests to evaluate the performance of an oleate collector on spodumene.

Interactive Data Table: Spodumene Flotation Recovery with Oleate Collector

pHCollector Concentration (mg/L)Spodumene Recovery (%)
610045
810075
1010085
1210060
85060
815088
820090
825090

These tests are fundamental in screening and optimizing the performance of collectors like this compound for mineral flotation processes, providing a basis for scaling up to industrial applications.

Advanced Computational Modeling

Advanced computational modeling techniques have become indispensable tools in the study of chemical compounds like this compound, offering molecular-level insights that are often difficult to obtain through experimental methods alone. These approaches, including Molecular Dynamics (MD) and Density Functional Theory (DFT), allow researchers to simulate and predict the behavior of this compound in various environments.

Molecular Dynamics (MD) for Tribological Systems

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. stle.org In the context of tribology, MD simulations can provide a detailed understanding of the lubricating properties of substances like this compound at the nanoscale. researchgate.net These simulations can model the interactions between the lubricant molecules and the surfaces they are protecting, revealing mechanisms of friction reduction and wear prevention. stle.orgresearchgate.net

An MD simulation of a tribological system involving a this compound-based lubricant would typically consist of a model with two surfaces, often representing materials like iron or its oxides, separated by a thin film of the lubricant molecules. researchgate.net The simulation tracks the trajectories of individual atoms based on the forces exerted on them by neighboring atoms, which are calculated using a force field. This allows for the observation of phenomena such as the formation of protective, self-assembled monolayers on the surfaces. researchgate.net The orientation of the oleate molecules, with their polar carboxylate heads adsorbing onto the surface and their nonpolar hydrocarbon tails extending into the bulk lubricant, can be visualized and analyzed.

By applying shear forces to the surfaces in the simulation, researchers can study the lubricant's response under pressure and movement, which is characteristic of conditions in elastohydrodynamic lubrication. d-nb.info Key parameters that can be extracted from these simulations include the coefficient of friction, the viscosity of the lubricant film, and the structural changes in the lubricant under shear. researchgate.net For instance, simulations can show how the alignment of the oleate chains affects the shear stress and, consequently, the frictional properties of the system. mdpi.com

The table below presents a hypothetical set of parameters and potential results from an MD simulation designed to evaluate the tribological performance of a lubricant containing this compound.

Interactive Data Table: MD Simulation of this compound in a Tribological System

Simulation ParameterValue
SystemTwo iron slabs with this compound monolayer
Temperature300 K
Pressure1 GPa
Shear Rate1 x 109 s-1
Simulated Output
Average Coefficient of Friction0.08
Lubricant Film Thickness2.5 nm
Order Parameter of Oleate Chains0.85 (highly ordered)

Such simulations are instrumental in the rational design of new lubricant formulations, allowing for the prediction of performance before extensive experimental testing. unimore.it

Density Functional Theory (DFT) for Electronic Structure and Adsorption

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly useful for understanding the nature of chemical bonding and the adsorption of molecules onto surfaces at the atomic level. mdpi.com In the context of this compound, DFT calculations can elucidate the fundamental interactions that govern its performance as both a flotation collector and a component in other applications.

When studying the adsorption of this compound on a mineral surface, DFT can be used to calculate the adsorption energy, which indicates the strength of the bond between the oleate molecule and the surface. mdpi.com A higher adsorption energy suggests a more stable and favorable interaction. These calculations can also reveal the optimal adsorption geometry, showing how the molecule orients itself on the surface. For example, DFT can determine whether the carboxylate group of the oleate binds to specific metal atoms on the mineral lattice and can characterize the nature of this bond as either physisorption or chemisorption. mdpi.com

Furthermore, DFT provides detailed information about the electronic structure of the this compound molecule and the surface it interacts with. This includes the distribution of electron density and the analysis of molecular orbitals. rsc.org By examining the changes in the electronic structure upon adsorption, researchers can gain a deeper understanding of the charge transfer between the molecule and the surface, which is crucial for the chemical bonding process. researchgate.net The density of states (DOS) can also be calculated to show how the electronic states of the adsorbate and the surface are modified by their interaction. bohrium.com

The table below provides an example of the kind of data that can be generated from DFT calculations for the adsorption of an oleate molecule on a specific crystal face of a mineral like spodumene.

Interactive Data Table: DFT Calculation of Oleate Adsorption on a Mineral Surface

Calculation ParameterResult
Mineral SurfaceSpodumene (110)
AdsorbateOleate anion
Adsorption SiteAl site
Adsorption Energy (eV)-2.5
Bond Length (Al-O) (Å)1.95
Charge Transfer (e)-0.45 (from oleate to surface)

These theoretical insights are invaluable for explaining experimental observations and for guiding the development of more effective and selective chemical agents for various industrial processes. mdpi.com

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes for Tailored Lithium Oleate (B1233923) Structures

The synthesis of lithium oleate with precisely controlled structural characteristics is a burgeoning area of research. The architecture of the molecule and its aggregation state can significantly influence its final properties and performance in various applications. Emerging research focuses on moving beyond conventional synthesis methods to achieve tailored structures.

One promising approach is the use of hydrothermal and solvothermal methods . These techniques, which involve chemical reactions in aqueous or non-aqueous solvents at elevated temperatures and pressures, can produce crystalline materials with specific morphologies. researchgate.netrsc.org For instance, hydrothermal synthesis has been explored for producing pristine layered cathode materials for lithium-ion batteries, a process that could be adapted for this compound to control particle size and crystallinity. researchgate.net The choice of solvent, temperature, and pressure can be fine-tuned to direct the self-assembly of this compound into desired nano- and microstructures.

Another avenue of exploration is the use of oleylamine as both a reducing agent and a stabilizer in the synthesis of nanoparticles. jpier.org This dual functionality offers a pathway to control the size and surface chemistry of particles where this compound might be used as a coating or functional ligand. The ability to tailor the oleate's interaction with a nanoparticle surface is critical for creating stable and effective composite materials.

Furthermore, inspiration can be drawn from the synthesis of other metal-organic compounds. For example, strategies involving the use of specific precursors and reaction conditions to control porosity and structural orientation in cathode materials could be adapted for this compound synthesis. researchgate.net The goal is to create structures with optimized properties, such as enhanced ionic conductivity or specific interfacial characteristics, for advanced applications.

Table 1: Comparison of Conventional and Novel Synthetic Routes for Metal Oleates

Parameter Conventional Synthesis (e.g., Precipitation) Novel Routes (e.g., Hydrothermal/Solvothermal)
Structural Control Limited control over crystal structure and morphology.High degree of control over particle size, shape, and crystallinity. researchgate.net
Purity May contain impurities from starting materials.Can yield high-purity, well-defined crystalline products.
Reaction Conditions Typically at ambient pressure and moderate temperatures.Elevated temperatures and pressures. rsc.org
Potential for Tailoring Low potential for creating tailored, functional structures.High potential for designing materials with specific properties.

Advanced Functional Materials Development Based on this compound Colloids

This compound colloids are gaining attention as building blocks for a new generation of advanced functional materials. Their unique properties make them suitable for applications ranging from energy storage to smart fluids.

In the realm of lithium-ion batteries (LIBs) , research is exploring the use of oleic acid and oleates in the fabrication of electrode materials. rsc.orgresearchgate.net For example, oleic acid has been used in the synthesis of highly graphitized porous carbon-FeNi3 composites for advanced lithium-sulfur batteries. researchgate.net this compound itself can act as a surfactant or coating to modify the surface of active materials, potentially improving their stability and performance. The development of yolk-shell architectures, where a void space accommodates volume changes during charging and discharging, is another area where oleate-based synthesis could play a role in creating more durable battery electrodes. tandfonline.com

A significant emerging application is in the formulation of colloid liquid electrolytes (CLEs) . nih.gov Recent studies have shown that introducing trace amounts of specific lithium-containing colloids into a standard liquid electrolyte can dramatically enhance lithium-ion conductivity and improve the kinetics of ion transfer at the electrode-electrolyte interface. nih.gov This leads to batteries with higher power, faster charging capabilities, and better performance at low temperatures. nih.gov Future work will likely focus on optimizing the composition and structure of this compound colloids for this purpose.

The development of advanced functional materials for a broader range of energy and environmental applications is also an active research area. niist.res.in This includes using oleate-based systems to create novel catalysts, sensors, and materials for carbon dioxide capture.

Deeper Understanding of Interfacial Dynamics in Complex Systems

The behavior of this compound at interfaces is critical to its function in many applications, particularly in electrochemical systems like batteries. A deeper understanding of these interfacial dynamics is a key research focus.

In LIBs, the interface between the electrode and the electrolyte, known as the solid-electrolyte interphase (SEI), plays a crucial role in battery performance and longevity. acs.org Research is underway to understand how surface modifications, potentially using this compound, can create a more stable and efficient SEI. acs.orgoaepublish.com The goal is to control the chemical and physical interactions at this interface to facilitate smooth lithium-ion transport while preventing degradation. acs.org

Advanced analytical techniques are being employed to study these complex interfaces in real-time. For instance, atomic force microscopy can be used to directly visualize the evolution and transformation of materials at the electrode surface during battery operation. acs.org Such studies can reveal how different components, including salts like this compound, influence deposition and decomposition processes at the nanoscale. acs.org This fundamental understanding is essential for the rational design of better battery materials.

Molecular dynamics simulations are also proving to be invaluable tools for probing interfacial phenomena. nih.gov These simulations can model the interactions between this compound, solvent molecules, and electrode surfaces at an atomic level, providing insights that are difficult to obtain through experiments alone. This is particularly relevant for understanding how oleate molecules assemble at a membrane or bilayer, a process that is key to their function in certain biological and synthetic systems. nih.gov

Sustainable and Green Chemistry Approaches in Oleate Applications

The principles of green chemistry are increasingly being applied to the synthesis and use of oleates, with a focus on sustainability and environmental impact. frontiersin.org This involves using renewable resources, minimizing waste, and employing safer chemical processes.

A major driver of this trend is the use of oleochemicals derived from natural sources like vegetable oils. frontiersin.org These renewable feedstocks offer a more sustainable alternative to petroleum-based chemicals for producing a wide range of products, including surfactants and lubricants. frontiersin.orgresearchgate.net The use of natural compounds is a cornerstone of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing. researchgate.net

Research is also focused on developing greener synthetic methods. Mechanochemistry , which uses mechanical force to drive chemical reactions, is a promising technique that can reduce or eliminate the need for harmful solvents and lower energy consumption. frontiersin.org This approach aligns well with the goals of green chemistry by promoting more efficient and environmentally benign processes. frontiersin.org

In the context of resource recovery, green solvents are being explored for the sustainable extraction of critical minerals , including lithium. mdpi.com Ionic liquids and deep eutectic solvents are being investigated as environmentally friendly alternatives to traditional, often hazardous, extraction agents. mdpi.com These green solvents can enhance the efficiency of metal recovery and contribute to a more circular economy. mdpi.com The development of bio-based and biodegradable solvents is a key aspect of this research. mdpi.com

Table 2: Principles of Green Chemistry in Oleate Applications

Green Chemistry Principle Application in Oleate Chemistry Reference
Use of Renewable Feedstocks Utilizing vegetable oils and other natural sources for oleochemical production. frontiersin.orgresearchgate.net
Safer Solvents and Auxiliaries Employing green solvents like ionic liquids for extraction and synthesis. mdpi.com
Design for Energy Efficiency Using methods like mechanochemistry to reduce energy consumption in reactions. frontiersin.org
Waste Prevention Developing processes that minimize byproducts and reduce waste generation. frontiersin.org

Integration of Multiscale Modeling with Experimental Research for Predictive Design

The combination of computational modeling across multiple scales with experimental validation is emerging as a powerful paradigm for the predictive design of new materials and systems involving this compound. This integrated approach can accelerate the development process and provide deeper insights into complex phenomena. faraday.ac.uk

For instance, atomistic simulations can be used to understand the fundamental physics of charge transfer at the electrode-electrolyte interface, providing parameters for larger-scale continuum models. faraday.ac.ukpsu.edu These higher-level models can then predict phenomena like dendrite growth in lithium metal anodes or the degradation of cathode materials over many cycles. nrel.govpsu.edu

The key to the success of this approach is the close integration with experimental research . frontiersin.org Experiments are needed to provide accurate input parameters for the models and to validate their predictions. faraday.ac.ukfrontiersin.org In turn, the models can help to interpret experimental results and guide the design of new experiments. This synergistic relationship between modeling and experimentation creates a powerful feedback loop that can significantly accelerate the pace of innovation. clemson.edu The development of open-source modeling frameworks is also helping to make these advanced tools more accessible to the wider research community. faraday.ac.uk

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing lithium oleate, and how can researchers validate its purity and structural integrity?

  • Methodological Guidance : this compound synthesis typically involves the reaction of oleic acid with lithium hydroxide or carbonate in a controlled solvent system. Key steps include stoichiometric calculations, reflux conditions, and purification via recrystallization. To validate purity, researchers should employ a combination of techniques:

  • Thermogravimetric Analysis (TGA) : Assess thermal stability and residual solvents .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm the presence of carboxylate (COO⁻) and lithium coordination peaks .
  • X-Ray Diffraction (XRD) : Verify crystalline structure against known databases .
  • Table 1 : Comparison of characterization techniques:
TechniquePurposeLimitations
TGAPurity assessmentLimited to thermal decomposition profiles
FTIRFunctional group IDOverlap peaks in complex mixtures
XRDCrystallinityRequires crystalline samples
Adapted from Journal of Oleo Science guidelines .

Q. Which analytical techniques are most effective for quantifying this compound in heterogeneous reaction mixtures?

  • Methodological Guidance : Use chromatographic methods (e.g., HPLC with UV/Vis detection) for separation, coupled with inductively coupled plasma mass spectrometry (ICP-MS) for lithium quantification. Calibration curves must be prepared using standardized this compound solutions, and recovery experiments should validate accuracy (≥95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing this compound complexes?

  • Methodological Guidance : Contradictions often arise from solvent interactions or polymorphic variations. To address this:

  • Conduct solvent-dependent NMR studies to identify coordination shifts .
  • Compare XRD patterns with computational models (e.g., density functional theory) to validate proposed structures .
  • Replicate experiments under inert atmospheres to exclude oxidation artifacts .

Q. What methodological considerations are essential for conducting life cycle assessments (LCAs) of this compound in green chemistry applications?

  • Methodological Guidance :

  • System Boundaries : Define stages from raw material extraction (e.g., lithium mining, oleic acid sourcing) to end-of-life disposal .
  • Data Harmonization : Ensure consistency in energy mix assumptions, allocation methods, and impact categories (e.g., ReCiPe or TRACI models) when comparing studies .
  • Sensitivity Analysis : Test how variations in solvent recovery rates or catalytic efficiency affect overall environmental impact .

Q. How can experimental variables (e.g., pH, temperature) be systematically controlled to optimize this compound’s performance in colloid synthesis?

  • Methodological Guidance :

  • Use a factorial design of experiments (DoE) to isolate variable effects. For example, vary pH (6–9) and temperature (40–80°C) while monitoring colloidal stability via dynamic light scattering (DLS) .
  • Apply response surface methodology (RSM) to identify optimal conditions for parameters like particle size and zeta potential .

Q. How should researchers frame hypotheses about this compound’s mechanisms using PICOT criteria for grant proposals?

  • Methodological Guidance :

  • P (Population): this compound nanoparticles in drug delivery systems.
  • I (Intervention): Surface functionalization with polyethylene glycol (PEG).
  • C (Comparison): Unmodified this compound carriers.
  • O (Outcome): Enhanced cellular uptake efficiency.
  • T (Time): 6-month cytotoxicity assessment.
    This structure ensures testable hypotheses and aligns with funding agency requirements .

Data Interpretation and Reporting

Q. What statistical approaches are recommended for analyzing discrepancies in this compound’s solubility across studies?

  • Methodological Guidance :

  • Perform meta-analysis using tools like RevMan to aggregate data from peer-reviewed studies, weighting results by sample size and methodology rigor .
  • Apply Grubbs’ test to identify outliers in solubility datasets, followed by multivariate regression to account for solvent polarity and ionic strength effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.